molecular formula C10H12N2O2 B3332228 5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 878483-96-6

5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B3332228
CAS No.: 878483-96-6
M. Wt: 192.21 g/mol
InChI Key: XOFSHTATZKIKCT-UHFFFAOYSA-N
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Description

5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is an organic compound belonging to the pyrrolo[2,3-c]pyridine family. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the pyrrolo[2,3-c]pyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyridine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[2,3-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-c]pyridine core.

Scientific Research Applications

5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine
  • 6-Methoxy-7-azaindole
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-4-8(14-3)11-5-7(6)12-9(10)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFSHTATZKIKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=NC=C2NC1=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 2
5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 3
5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 4
5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 5
5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 6
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Reactant of Route 6
5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

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